molecular formula C19H25N3O4S B12203584 ethyl 4-{[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetyl}piperazine-1-carboxylate

ethyl 4-{[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetyl}piperazine-1-carboxylate

Cat. No.: B12203584
M. Wt: 391.5 g/mol
InChI Key: VMGALEBNCVUTDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetyl}piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core modified with a sulfanyl-linked 2-hydroxybenzazepine moiety. The piperazine ring is substituted at the 4-position by an acetyl group, which is further functionalized with a thioether bridge to a seven-membered benzazepine ring containing a hydroxyl group. The hydroxyl group on the benzazepine may enhance hydrogen-bonding interactions, while the sulfanyl linkage contributes to metabolic stability compared to more oxidation-prone thioethers .

Properties

Molecular Formula

C19H25N3O4S

Molecular Weight

391.5 g/mol

IUPAC Name

ethyl 4-[2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C19H25N3O4S/c1-2-26-19(25)22-11-9-21(10-12-22)17(23)13-27-16-8-7-14-5-3-4-6-15(14)20-18(16)24/h3-6,16H,2,7-13H2,1H3,(H,20,24)

InChI Key

VMGALEBNCVUTDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2CCC3=CC=CC=C3NC2=O

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of Ethyl Piperazine-1-carboxylate

Ethyl piperazine-1-carboxylate is a critical intermediate. It is typically prepared by reacting piperazine with ethyl chloroformate under basic conditions:

Reagents/Conditions Description
Piperazine, ethyl chloroformate, triethylamineReacted in dichloromethane (DCM) at 0–20°C. The base neutralizes HCl generated during the reaction. Ethyl piperazine-1-carboxylate is isolated via extraction and evaporation.

Example Reaction :
Piperazine (25.8g, 0.3mol) reacts with ethyl chloroformate (25.5g, 0.1mol) in DCM (50ml) with triethylamine. After stirring for 30 minutes, the product is extracted with toluene and washed with aqueous NaCl.

Step 2: Acetylation with Chloroacetyl Chloride

The piperazine ester undergoes acetylation to introduce a reactive site for coupling:

Reagents/Conditions Description
Chloroacetyl chloride, triethylamine, DCMEthyl piperazine-1-carboxylate reacts with chloroacetyl chloride in DCM at 20–40°C. Triethylamine scavenges HCl, yielding 4-(chloroacetyl)piperazine-1-carboxylate ethyl ester .

Key Considerations :

  • Solvent : DCM or tetrahydrofuran (THF) maintains inertness.

  • Temperature : Reactions proceed at ambient or reflux temperatures (e.g., 40°C).

Step 3: Synthesis of Benzazepine Thiol Intermediate

The benzazepine sulfide moiety (2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl thiol) is synthesized via:

  • Cyclization : Formation of the benzazepine ring from a benzene derivative and an amine precursor.

  • Thiol Introduction : Displacement of a halide (e.g., bromide) with sodium sulfide or H2S.

Example Pathway :
A benzazepine bromide intermediate undergoes nucleophilic substitution with sodium sulfide in ethanol/water to yield the thiol.

Step 4: Coupling Reaction

The chloroacetyl intermediate reacts with the benzazepine thiol under basic conditions:

Reagents/Conditions Description
Benzazepine thiol, K2CO3, DMF4-(Chloroacetyl)piperazine-1-carboxylate ethyl ester reacts with the thiol in DMF at 60–80°C. K2CO3 deprotonates the thiol, facilitating nucleophilic displacement.

Mechanism :
The thiol attacks the electrophilic carbon of the chloroacetyl group, displacing chloride to form the desired sulfide bond.

Optimization and Challenges

Reaction Conditions

Critical parameters include:

Parameter Optimal Range Impact
Temperature60–80°CEnsures complete displacement without side reactions.
SolventPolar aprotic (DMF, DCM)Enhances reaction kinetics and solubility.
BaseK2CO3, NaOHPrevents thiol oxidation and promotes deprotonation.

Purification and Characterization

Post-reaction purification involves:

  • Extraction : Organic layer (DCM/ethyl acetate) separates from aqueous residue.

  • Column Chromatography : Silica gel with ethyl acetate/hexane eluent removes impurities.

  • Spectroscopic Analysis :

    • NMR : Confirms acetylation and coupling (e.g., δ 2.36–3.25 ppm for piperazine CH2 groups).

    • Mass Spectrometry : Verifies molecular weight (C20H27N3O4S, m/z 405.5).

Alternative Synthetic Routes

One-Pot Synthesis

Some methods bypass isolation of intermediates:

  • Direct Acetylation and Coupling : Ethyl piperazine-1-carboxylate reacts sequentially with chloroacetyl chloride and benzazepine thiol in a single pot, reducing purification steps.

Catalytic Approaches

  • Metal-Catalyzed Coupling : Palladium or copper catalysts may facilitate C–S bond formation, though this is less common in reported methods.

Step Typical Yield Reference
Ethyl piperazine-1-carboxylate80–85%
Chloroacetyl intermediate70–75%
Final coupling60–65%

Troubleshooting Common Issues

Problem Solution
Low Yield Increase reaction time or use excess thiol.
Oxidation of Thiol Conduct reactions under N2/argon and use antioxidants.
Side Products Optimize solvent polarity and base strength .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The benzazepine and piperazine rings can undergo various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzazepine and piperazine derivatives.

Scientific Research Applications

Anti-inflammatory Effects

Research indicates that compounds similar to ethyl 4-{[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetyl}piperazine-1-carboxylate exhibit anti-inflammatory properties. These compounds have been shown to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

Anticancer Properties

Studies have highlighted the anticancer potential of benzazepine derivatives. This compound may inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including the modulation of signaling pathways involved in tumor growth .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. It may act as an inhibitor of amyloid beta aggregation, thereby reducing neurotoxicity associated with these conditions .

Drug Development

This compound serves as a lead compound for the development of new drugs targeting neurodegenerative diseases. Its ability to interact with specific receptors and enzymes makes it a candidate for further optimization in drug design .

Combination Therapies

The compound can be explored in combination therapies with other agents to enhance therapeutic efficacy against various diseases. For instance, its use alongside existing anti-inflammatory or anticancer drugs could improve patient outcomes through synergistic effects .

Table: Summary of Research Findings

Study ReferenceObjectiveKey Findings
Investigate anti-inflammatory effectsShowed significant reduction in TNF-alpha levels in vitro
Evaluate neuroprotective effectsInhibited amyloid beta aggregation in cell cultures
Assess anticancer propertiesInduced apoptosis in cancer cell lines

Notable Research Insights

A study published in Molecules demonstrated that similar compounds exhibited protective effects against oxidative stress-induced damage in astrocytes, suggesting that this compound could be beneficial for cognitive functions impaired by oxidative stress .

Mechanism of Action

The mechanism of action of ethyl 4-{[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The benzazepine ring can interact with neurotransmitter receptors, while the piperazine ring may enhance its binding affinity. The sulfanyl and ester groups can modulate its pharmacokinetic properties, affecting absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazine Cores

Piperazine derivatives are widely explored for their pharmacological versatility. Below is a comparative analysis of structurally related compounds:

Compound Substituents/Functional Groups Molecular Weight (g/mol) Key Features References
Target Compound Benzazepine-sulfanyl, hydroxyl, acetyl-piperazine ~450 (estimated) Hydroxyl enhances solubility; sulfanyl improves stability vs. thioethers
Ethyl 4-{N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate Chloro-methoxy phenyl sulfonyl, methyl-glycyl 404.5 Sulfonyl group increases oxidation resistance; chloro-methoxy enhances lipophilicity
Ethyl 4-[2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate 3,4-Dimethylphenyl-oxadiazole, sulfanyl 404.5 Oxadiazole improves π-π stacking; dimethylphenyl enhances steric bulk
Ethyl 4-(2-(1H-indol-3-yl)ethyl)piperazine-1-carboxylate Indole-ethyl 313.4 Indole acts as a bioisostere for benzazepine; may target serotonin receptors
tert-Butyl 4-(2-(4-chlorophenoxy)acetyl)piperazine-1-carboxylate 4-Chlorophenoxy-acetyl 368.8 Phenoxy group increases rigidity; tert-butyl enhances metabolic stability

Heterocyclic Modifications

  • Benzazepine vs. Indole:

    • Benzazepines offer conformational flexibility due to their seven-membered ring, whereas indoles () are rigid and planar, favoring intercalation in hydrophobic pockets.
    • The hydroxyl group on benzazepine provides a hydrogen-bonding site absent in indole derivatives.
  • Oxadiazole vs. Triazole:

    • Oxadiazoles () exhibit strong electron-withdrawing effects, enhancing stability and π-stacking. Triazoles () introduce additional hydrogen-bonding capacity but may reduce metabolic stability.

Pharmacokinetic Considerations

  • Metabolism:

    • Sulfanyl groups (target compound, ) are less prone to oxidation than thioethers but more reactive than sulfonamides ().
    • Hydroxyl groups may undergo glucuronidation, affecting bioavailability.
  • Solubility:

    • The target compound’s hydroxyl group and polar piperazine core likely improve aqueous solubility compared to lipophilic analogues (e.g., ).

Biological Activity

Ethyl 4-{[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetyl}piperazine-1-carboxylate is a complex organic compound that features a benzazepine core, a piperazine moiety, and multiple functional groups. This unique structure suggests potential applications in medicinal chemistry, particularly targeting neurological and psychological disorders.

Chemical Structure and Properties

The molecular formula of the compound is C22H26N2O2SC_{22}H_{26}N_{2}O_{2}S, with a molecular weight of approximately 406.5 g/mol. The compound's structure is characterized by the presence of hydroxyl, sulfanyl, and ketone groups, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC22H26N2O2S
Molecular Weight406.5 g/mol
Functional GroupsHydroxyl, Sulfanyl, Ketone

The biological activity of this compound is hypothesized to involve interactions with neurotransmitter systems due to its structural similarity to psychoactive compounds. The compound may act as an inhibitor or modulator of specific enzymes or receptors, influencing various cellular pathways.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity. Its potential activities include:

  • Neurotransmitter Modulation : The compound may interact with dopamine and serotonin receptors, potentially influencing mood and behavior.
  • Antidepressant Effects : Given its structural properties, it may show promise in treating depression and anxiety disorders.
  • Antitumor Activity : Similar compounds have demonstrated inhibitory effects on cancer cell lines, suggesting potential antitumor properties.

Case Studies and Research Findings

Research into related compounds has provided insights into the biological activities that may be expected from this compound:

  • Neuropharmacological Studies : A study on benzazepine derivatives showed that modifications to the benzazepine core could enhance binding affinity to dopamine receptors, leading to increased therapeutic effects in models of depression and anxiety .
  • Antitumor Studies : Research on structurally similar compounds has indicated that they can inhibit key cancer pathways (e.g., BRAF(V600E), EGFR), suggesting that this compound could exhibit similar antitumor effects .

Interaction Studies

Understanding how this compound functions biologically requires detailed interaction studies. Key areas include:

  • Receptor Binding Affinity : Investigating the binding affinity to various neurotransmitter receptors (dopamine D2, serotonin 5HT2A).
  • Enzyme Inhibition : Assessing its potential to inhibit enzymes such as acetylcholinesterase, which plays a critical role in neurotransmission .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.